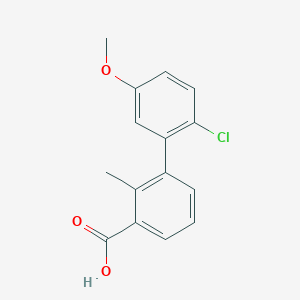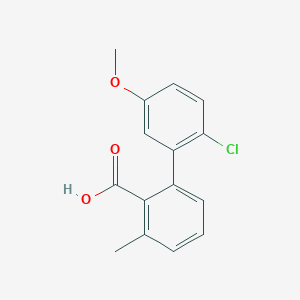
4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid (4-CMPFBA) is a synthetic compound that has been widely used in scientific research due to its diverse applications. It is a derivative of benzoic acid, which is a type of organic compound that is found in many natural sources, including plants and animals. 4-CMPFBA has been used in a variety of research settings, including the study of biochemical and physiological processes.
Scientific Research Applications
4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid, 95% has been used in a variety of scientific research settings, including the study of biochemical and physiological processes. It has been used to study the mechanisms of action of various enzymes and proteins, as well as the effects of various drugs and toxins on cells. In addition, 4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid, 95% has been used to study the effects of environmental stressors on cellular processes.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid, 95% is not fully understood, but it is thought to act as an inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 and acetylcholinesterase. In addition, it has been shown to inhibit the activity of certain proteins, such as the transient receptor potential channel TRPV6.
Biochemical and Physiological Effects
4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 and acetylcholinesterase. In addition, it has been shown to inhibit the activity of certain proteins, such as the transient receptor potential channel TRPV6. It has also been shown to have anti-inflammatory and anti-oxidative effects, as well as to modulate the activity of certain ion channels.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid, 95% in laboratory experiments is its high purity. Since it is synthesized in a 95% purity, it is ideal for use in experiments where high purity is required. However, it is important to note that 4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid, 95% is a relatively new compound and its effects on biochemical and physiological processes are still not fully understood. Therefore, it is important to use caution when using this compound in laboratory experiments.
Future Directions
There are a number of potential future directions for 4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid, 95% research. For example, further research could be done to better understand the mechanism of action of this compound, as well as its effects on biochemical and physiological processes. In addition, further research could be done to explore the potential therapeutic applications of this compound. Finally, further research into the synthesis of 4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid, 95% could be done to improve the purity of the compound and make it more cost-effective.
Synthesis Methods
4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid, 95% is synthesized using a multi-step process which involves the reaction of 2-chloro-5-methoxyphenol and 2-fluorobenzoic acid. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds in the presence of an aprotic solvent, such as dimethylformamide. The reaction product is then purified to yield the desired compound in a 95% purity.
properties
IUPAC Name |
4-(2-chloro-5-methoxyphenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-9-3-5-12(15)11(7-9)8-2-4-10(14(17)18)13(16)6-8/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVXQGNBMXNIDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691021 |
Source


|
| Record name | 2'-Chloro-3-fluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261942-78-2 |
Source


|
| Record name | 2'-Chloro-3-fluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6406546.png)
![2-[5-(Methoxycarbonyl)thiophen-3-yl]-4-nitrobenzoic acid, 95%](/img/structure/B6406547.png)


![3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-nitrobenzoic acid, 95%](/img/structure/B6406565.png)








